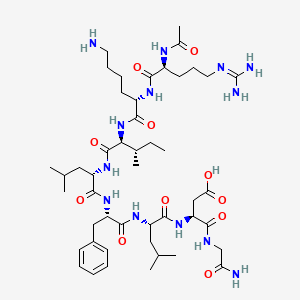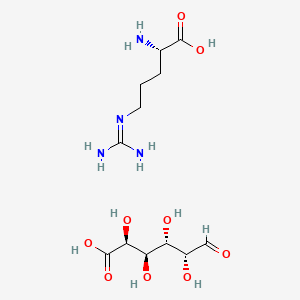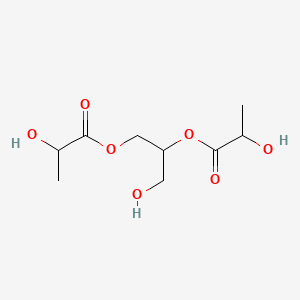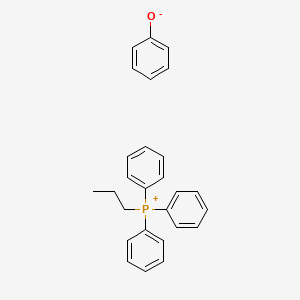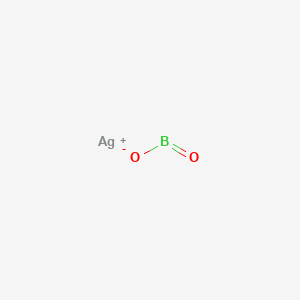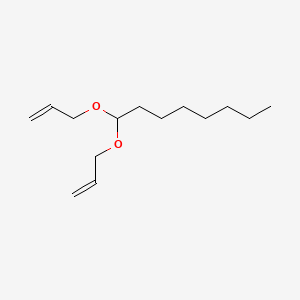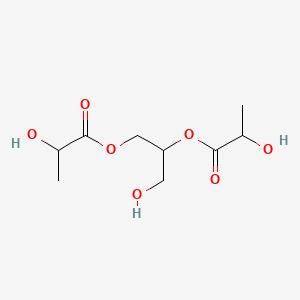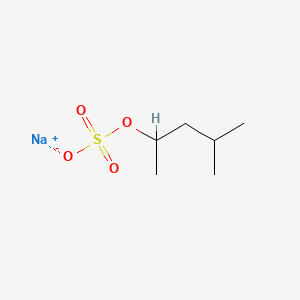
Methyl 9-oxo-9H-thioxanthene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C15H10O3SThis compound is part of the thioxanthene family, which is known for its diverse applications in various fields, including organic chemistry and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-9H-thioxanthene-1-carboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thioxanthenes.
Scientific Research Applications
Methyl 9-oxo-9H-thioxanthene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-thioxanthene-1-carboxylate involves its role as a photocatalyst. It absorbs light and undergoes a transition to an excited state, which can then participate in various chemical reactions. The compound’s high triplet energy and long triplet lifetime make it effective in facilitating photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: Similar in structure but lacks the carboxylate ester group.
Xanthone: Contains an oxygen atom instead of sulfur in the thioxanthene ring.
Fluoren-9-one: Similar aromatic ketone but with different photophysical properties.
Uniqueness
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is unique due to its specific functional groups, which confer distinct photophysical properties and reactivity. Its ability to act as a photocatalyst in various organic reactions sets it apart from other similar compounds .
Properties
CAS No. |
77084-33-4 |
|---|---|
Molecular Formula |
C15H10O3S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
methyl 9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C15H10O3S/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 |
InChI Key |
MLCOFATYVJHBED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


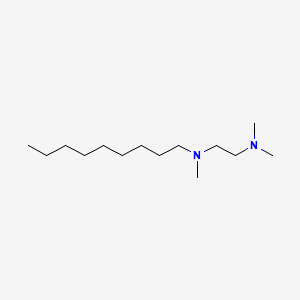
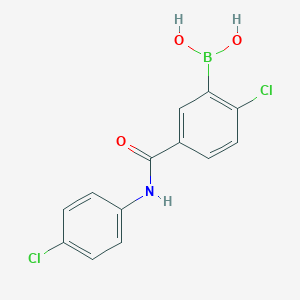
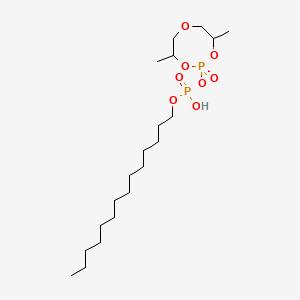
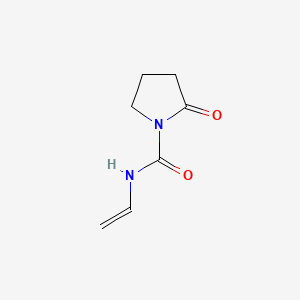
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
